N,N,N',N'-Tetramethyl-1,4-butanediamine

Catalog No.
S600548
CAS No.
111-51-3
M.F
C8H20N2
M. Wt
144.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,N',N'-Tetramethyl-1,4-butanediamine

CAS Number

111-51-3

Product Name

N,N,N',N'-Tetramethyl-1,4-butanediamine

IUPAC Name

N,N,N',N'-tetramethylbutane-1,4-diamine

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

InChI

InChI=1S/C8H20N2/c1-9(2)7-5-6-8-10(3)4/h5-8H2,1-4H3

InChI Key

VEAZEPMQWHPHAG-UHFFFAOYSA-N

SMILES

CN(C)CCCCN(C)C

Synonyms

1,4TMP, N,N'-tetramethyl-1,4-butanediamine, N,N,N',N'-tetramethyl-1,4-butanediamine, tetramethyldiaminobutane, tetramethylputrescine

Canonical SMILES

CN(C)CCCCN(C)C

N,N,N',N'-Tetramethyl-1,4-butanediamine is an organic compound characterized by the molecular formula C₈H₂₀N₂ and a molecular weight of approximately 144.26 g/mol. It appears as a colorless to light yellow liquid, exhibiting solubility in both water and various organic solvents. This compound is noted for its strong basicity, making it a valuable catalyst in numerous

  • Nucleophilicity: The presence of the two amine groups makes it a nucleophile, readily reacting with electrophilic species.
  • Basicity: The methyl groups enhance the basicity of the amine groups, allowing them to readily accept protons and act as proton donors.
  • Solubility: Its high solubility in water and organic solvents allows for its participation in diverse reaction systems.

N,N,N',N'-Tetramethyl-1,4-butanediamine can pose the following safety hazards:

  • Acute toxicity: It can cause irritation to the skin, eyes, and respiratory system upon contact or inhalation [].
  • Flammability: It has a relatively low flash point, making it flammable [].
  • Reactivity: It can react exothermically with strong oxidizing agents.

  • Neutralization: It reacts with acids in exothermic processes, resulting in the formation of salts and water.
  • Oxidation: The compound can be oxidized to yield N,N,N',N'-tetramethyl-1,4-butanediamine oxide.
  • Substitution: It can engage with alkyl halides to produce quaternary ammonium salts, enhancing its utility in various applications .

The biological activity of N,N,N',N'-Tetramethyl-1,4-butanediamine is noteworthy due to its interactions with cellular mechanisms. It has been identified in several plant species, including Duboisia myoporoides, Solanum wendlandii, and Hyoscyamus reticulatus, suggesting potential roles in plant metabolism . The compound influences cell signaling pathways and gene expression, which may affect cellular responses and functions. Its ability to modulate enzyme activity positions it as a useful tool in biochemical research .

There are multiple methods for synthesizing N,N,N',N'-Tetramethyl-1,4-butanediamine:

  • Alkylation of Butanediamine: This involves the reaction of 1,4-butanediamine with methyl iodide in the presence of a base such as sodium hydroxide.
  • Reductive Amination: Another approach includes the reductive amination of 1,4-butanediamine using formaldehyde and formic acid .

N,N,N',N'-Tetramethyl-1,4-butanediamine finds diverse applications across various fields:

  • Catalyst: It serves as a catalyst in the production of polyurethane foams and epoxy resins.
  • Electrolyte Additive: The compound is utilized as an electrolyte additive during the separation of tricyclic antidepressants by capillary zone electrophoresis.
  • Ligand: It acts as a ligand in the preparation of dinuclear μ-carbonato-dicopper(II) complexes .

Studies on N,N,N',N'-Tetramethyl-1,4-butanediamine have revealed its interactions with biomolecules, highlighting its role as both an enzyme inhibitor and activator depending on the biochemical context. Its ability to neutralize acids suggests that it can modulate enzyme activities and influence gene expression. The compound's stability over time is crucial for understanding its long-term effects on cellular functions in both in vitro and in vivo studies .

Several compounds exhibit structural similarities to N,N,N',N'-Tetramethyl-1,4-butanediamine. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
N,N,N',N'-Tetramethyl-1,3-butanediamineC₈H₂₀N₂Similar basicity; used as a catalyst
N,N-Dimethyl-1,3-propanediamineC₅H₁₄N₂Less sterically hindered; different reactivity
1,4-DiaminobutaneC₄H₁₂N₂Simple diamine; precursor for tetramethylation

These compounds share structural features but differ in their reactivity profiles and applications. N,N,N',N'-Tetramethyl-1,4-butanediamine stands out due to its strong basicity and versatility as a catalyst in polymer chemistry.

XLogP3

1

Boiling Point

168.0 °C

UNII

5J7765FHLU

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

111-51-3

Wikipedia

Tetramethyldiaminobutane

General Manufacturing Information

1,4-Butanediamine, N1,N1,N4,N4-tetramethyl-: ACTIVE

Dates

Modify: 2023-08-15

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